Product packaging for 2-Chloro-6-ethynylnaphthalene(Cat. No.:CAS No. 2503203-92-5)

2-Chloro-6-ethynylnaphthalene

Cat. No.: B2773305
CAS No.: 2503203-92-5
M. Wt: 186.64
InChI Key: XXHCDQUXBIMZML-UHFFFAOYSA-N
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Description

2-Chloro-6-ethynylnaphthalene is a specialized organic compound that serves as a versatile synthetic intermediate in advanced research and development. Its molecular structure, which combines a naphthalene ring system with both chloro and ethynyl substituents, makes it a valuable building block for constructing more complex molecular architectures. This compound is primarily of interest in material science and medicinal chemistry . Researchers utilize such chlorinated and ethynyl-substituted naphthalenes in the synthesis of novel polymers and small molecules via cross-coupling reactions, such as the Sonogashira reaction . These resulting materials are investigated for their potential electronic properties and thermal stability, with applications in developing organic electronic devices and heat-resistant coatings . Furthermore, ethynylnaphthalene derivatives have demonstrated significant biological activity in research settings. For instance, 1-ethynylnaphthalene is a known selective inhibitor of cytochrome P450 1B1, a enzyme studied in various disease contexts . Similarly, acyclic 2-ethynylnaphthalene-modified nucleosides have been developed as sensitive fluorescent probes for DNA studies, enabling the discrimination of single-nucleotide polymorphisms . The presence of both reactive functional groups on the naphthalene ring allows for sequential and selective chemical modifications, enabling researchers to fine-tune the properties of the final product for specific applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7Cl B2773305 2-Chloro-6-ethynylnaphthalene CAS No. 2503203-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-ethynylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h1,3-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHCDQUXBIMZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformation Pathways of 2 Chloro 6 Ethynylnaphthalene

Cross-Coupling Reactions Involving 2-Chloro-6-ethynylnaphthalene

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often utilizing palladium catalysts. wikipedia.orgyoutube.comlibretexts.org For this compound, these reactions can selectively occur at either the C-Cl bond or the C-H bond of the alkyne, depending on the reaction type and conditions.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. Given that this compound already possesses a terminal alkyne, it can act as the alkyne component in a Sonogashira reaction.

In this context, the terminal alkyne of this compound would react with a different aryl or vinyl halide. This would result in the formation of a dissymmetric internal alkyne. The general scheme for such a reaction would involve the palladium-catalyzed coupling of the ethynyl (B1212043) group with an organohalide (R-X).

Reactants : this compound, Aryl/Vinyl Halide (R-X)

Catalyst System : Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI)

Base : Amine base (e.g., triethylamine, diisopropylamine)

Product : 2-Chloro-6-(2-R-ethynyl)naphthalene

This selective reaction at the alkyne is possible while leaving the chloro group intact, provided that appropriate reaction conditions are chosen.

The Heck and Suzuki reactions are palladium-catalyzed cross-coupling methods that functionalize aryl halides. libretexts.orgnih.gov In the case of this compound, these reactions would occur at the C-Cl bond, allowing for the introduction of new substituents at the 2-position of the naphthalene (B1677914) core.

Heck Coupling: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. The reaction of this compound with an alkene (e.g., styrene (B11656) or an acrylate) would yield a 2-(alkenyl)-6-ethynylnaphthalene derivative.

ParameterDescription
Aryl Halide This compound
Coupling Partner Alkene (e.g., R-CH=CH₂)
Catalyst Palladium source (e.g., Pd(OAc)₂)
Base Typically an amine (e.g., Et₃N) or carbonate
Product 2-(R-CH=CH)-6-ethynylnaphthalene

Suzuki Coupling: The Suzuki reaction couples the aryl halide with an organoboron compound, such as a boronic acid or ester. This is a versatile method for forming biaryl compounds or introducing alkyl or vinyl groups. Reacting this compound with a boronic acid (RB(OH)₂) would produce a 2-(R)-6-ethynylnaphthalene.

ParameterDescription
Aryl Halide This compound
Coupling Partner Boronic Acid (RB(OH)₂)
Catalyst Palladium complex (e.g., Pd(PPh₃)₄)
Base Aqueous base (e.g., Na₂CO₃, K₃PO₄)
Product 2-R-6-ethynylnaphthalene

These methodologies allow for the selective functionalization of the chloro position without affecting the terminal alkyne, thus providing a pathway to more complex naphthalene derivatives.

The terminal ethynyl group of this compound is susceptible to oxidative coupling reactions, such as the Glaser or Eglinton couplings. These reactions involve the coupling of two terminal alkynes in the presence of a copper salt and an oxidant (typically oxygen) to form a symmetric 1,3-diyne.

Applying this to this compound would lead to the formation of a dimer, 1,4-bis(2-chloro-6-naphthalenyl)buta-1,3-diyne. If this process is extended, it can lead to polymerization, creating conjugated polymers with a naphthalene-ethynylene backbone. These materials are of interest due to their potential electronic and optical properties.

ReactionReagentsProduct
Dimerization This compound, Cu(I) or Cu(II) salt, Base, Oxidant1,4-bis(2-chloro-6-naphthalenyl)buta-1,3-diyne
Polymerization This compound, Catalyst (e.g., CuCl/TMEDA), O₂Poly(this compound)

Cycloaddition Reactions and Annulation Strategies

The ethynyl group of this compound can participate in various cycloaddition reactions, where it acts as a 2π component (a dienophile or dipolarophile). These reactions are fundamental for constructing new ring systems onto the naphthalene framework. pageplace.debeilstein-journals.orglibretexts.org

While specific examples involving this compound are not documented, terminal alkynes are known to participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In this type of reaction, the alkyne acts as the dienophile, reacting with a 1,3-diene to form a six-membered ring. The dearomative [4+2] cycloaddition of naphthalenes themselves has also been explored, though this typically involves the naphthalene core acting as the diene. nih.govresearchgate.net

A hypothetical [4+2] annulation where the ethynyl group of this compound acts as the dienophile would require a suitable diene partner. The reaction would lead to the formation of a new six-membered ring fused to the naphthalene system at the 6-position.

The Aza-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by nitrogen. pageplace.de This provides a powerful route to nitrogen-containing heterocyclic compounds. The ethynyl group of this compound can serve as the 2π component, reacting with an aza-diene (a compound with a C=N-C=C or similar framework).

This reaction would construct a nitrogen-containing six-membered ring, such as a pyridine (B92270) or dihydropyridine, attached to the naphthalene core. Such structures are of significant interest in medicinal chemistry and materials science. The regiochemistry of the addition would be influenced by the electronic nature of the substituents on both the naphthalene alkyne and the aza-diene. For instance, reaction with a 1-aza-1,3-butadiene would yield a substituted 2-(2-chloro-6-naphthalenyl)pyridine.

Radical Functionalization and Cascade Reactions

The terminal alkyne functionality in this compound is a versatile handle for radical-mediated transformations. These reactions often proceed with high regio- and stereoselectivity, allowing for the introduction of diverse functional groups.

One notable example of radical reactions involving terminal alkynes is phosphinylphosphination. Under radical conditions, tetraphenyldiphosphine monoxide can add across the triple bond of terminal alkynes. This reaction is initiated by a radical initiator, such as V-40 (1,1'-azobis(cyclohexane-1-carbonitrile)), which selectively generates a phosphinoyl radical (Ph₂P(O)•). This radical then adds to the terminal carbon of the alkyne, forming a carbon-centered radical intermediate. This intermediate is subsequently trapped to yield the final product. For terminal alkylalkynes, this process has been shown to produce the corresponding adducts in moderate to good yields with excellent stereoselectivity for the (E)-isomer. The presence of a chloro substituent on the alkyne substrate is tolerated in these types of reactions, affording the desired products in moderate yields beilstein-journals.org.

Cascade reactions involving alkynes can lead to the rapid construction of complex molecular architectures. For instance, iodine-mediated cascade cyclization of enediynes has been utilized to synthesize iodinated benzo[a]carbazoles. While not a direct reaction of this compound, this illustrates how the ethynyl group can participate in complex cyclization sequences nih.gov. Such cascade processes are often initiated by an electrophilic species, leading to a series of intramolecular reactions that form multiple rings in a single synthetic operation.

While ynamides (alkynes bearing a nitrogen atom) are structurally distinct from this compound, the copper-catalyzed hydroboration of these compounds provides valuable insight into the potential reactivity of the ethynyl group under copper catalysis. A copper(I)-catalyzed radical trans-hydroboration of ynamides with N-heterocyclic carbene (NHC)-ligated boranes has been developed. This method leads to the formation of trans-boryl enamides with high regio- and stereoselectivity. The proposed mechanism involves the formation of a copper-boryl intermediate which then participates in a radical pathway. This type of transformation highlights the potential for copper catalysts to mediate the addition of boron-containing reagents across a carbon-carbon triple bond.

Reactant TypeCatalyst SystemProduct TypeKey Features
YnamideCopper(I) salttrans-Boryl enamideHigh regio- and stereoselectivity, radical mechanism
N-Heterocyclic carbene borane

Other Selective Functionalization and Derivatization Reactions

Beyond radical processes, the ethynyl group of this compound is amenable to a range of other selective functionalization reactions. These transformations can target the triple bond or the terminal C-H bond, allowing for precise chemical modifications.

The selective transformation of the ethynyl group in the presence of the chloro-naphthalene moiety is a key consideration in the synthetic utility of this compound. The terminal alkyne offers several avenues for chemoselective reactions.

One of the fundamental reactions of terminal alkynes is deprotonation of the sp-hybridized C-H bond. This can be achieved using a suitable base to form a metal acetylide, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. This approach is a cornerstone of alkyne chemistry, enabling the extension of the carbon chain.

Addition reactions represent another major class of transformations for alkynes. The triple bond can undergo hydrogenation, halogenation, and hydrohalogenation. By carefully selecting catalysts and reaction conditions, it is possible to achieve partial reduction to either a cis- or trans-alkene, or complete reduction to the corresponding alkane. For instance, the partial hydrogenation of an alkyne to a cis-alkene is typically accomplished using Lindlar's catalyst.

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Coordination Chemistry of Ethynylnaphthalene Ligands

Photophysical and Electronic Properties of Metal-Ethynylnaphthalene Complexes

d-d Electronic Transitions and Absorption Spectra

The electronic absorption spectra of transition metal complexes containing ethynylnaphthalene ligands are characterized by a combination of ligand-centered (π-π*) transitions, metal-to-ligand charge transfer (MLCT) bands, and in some cases, weaker d-d transitions. The nature and energy of these transitions are influenced by the specific metal center, its oxidation state, and the ancillary ligands present in the coordination sphere.

While specific spectral data for 2-Chloro-6-ethynylnaphthalene complexes are not extensively documented in the literature, insights can be drawn from studies on structurally related metal complexes. For instance, gold(I) complexes featuring naphthalimide ligands exhibit vibronically structured absorption bands corresponding to π-π* intraligand transitions. nih.gov Upon coordination to the gold(I) center, these bands can experience a red-shift of approximately 50 nm. nih.gov

Ruthenium(II) polypyridine complexes appended with pyrenyl or ethynylated pyrene and phenyl units also show intense absorption bands in the UV-Vis region, which are assigned to a combination of intraligand and MLCT transitions. rsc.org Similarly, platinum(II) complexes with fluorene-based cyclometalated ligands display absorption profiles dominated by ligand-centered and MLCT transitions. nih.gov

The d-d electronic transitions, which are formally forbidden, are often weak and can be obscured by the more intense ligand-centered and charge-transfer bands. Their energy is sensitive to the ligand field strength and the geometry of the complex.

Table 1: Representative Absorption Spectral Data for Metal Complexes with Naphthalene-Containing Ligands

Complex/LigandMetal CenterAbsorption Maxima (λmax, nm)Assignment
Naphthalimide Ligand-~350-400π-π* Intraligand
Gold(I)-NaphthalimideAu(I)~400-450Red-shifted π-π*
Ruthenium(II)-phenanthroline-pyreneRu(II)~280, 350, 450Intraligand (IL) and MLCT
Platinum(II)-fluorenePt(II)~350-450IL and MLCT

Note: The data in this table are representative of analogous compounds and are intended to provide a general understanding of the absorption properties of ethynylnaphthalene-metal complexes in the absence of specific data for this compound.

Luminescence and Emission Behavior (Phosphorescence, Fluorescence)

Metal complexes containing ethynylnaphthalene ligands often exhibit interesting luminescence properties, including both fluorescence and phosphorescence. The emission characteristics are highly dependent on the nature of the metal ion, the ligand structure, and the surrounding environment. The heavy-atom effect of the metal can facilitate intersystem crossing, leading to phosphorescence from triplet excited states.

Gold(I) complexes with naphthalimide ligands have been shown to display dual emission, with one band corresponding to the intraligand fluorescence of the naphthalimide group and a second, longer-wavelength band attributed to room temperature phosphorescence. nih.gov This phosphorescence is made possible by the presence of the gold(I) atom. nih.gov The attachment of a Au(PCy3) fragment to oligo(phenyleneethynylene) ligands can "switch on" the 3π-π* emission of the ligand. nih.gov

Ruthenium(II) complexes with extended π-conjugated imidazophenanthroline ligands are also luminescent and have been explored for applications in cellular imaging. nih.gov The emission arises from a metal-to-ligand charge transfer (3MLCT) excited state. Modification of the ligands in Ru(II) polypyridine complexes can drastically extend the luminescence lifetime. rsc.org

Platinum(II) complexes are well-known for their phosphorescent properties. Fluorene-based platinum(II) complexes exhibit vibronic-structured emission bands with high quantum yields, with the emission tentatively assigned to excited states of mixed 3IL/3MLCT character. nih.gov

Table 2: Representative Luminescence Data for Metal Complexes with Naphthalene-Containing Ligands

ComplexMetal CenterEmission Maxima (λem, nm)Emission Type
Gold(I)-NaphthalimideAu(I)~455 and ~550-650Fluorescence and Phosphorescence
Ruthenium(II)-phenanthroline-pyreneRu(II)~600-800Phosphorescence
Platinum(II)-fluorenePt(II)~558-601Phosphorescence

Note: The data in this table are based on analogous compounds and serve to illustrate the potential luminescent behavior of this compound complexes.

Catalytic Applications of Ethynylnaphthalene-Metal Complexes

Metal complexes incorporating ethynylnaphthalene ligands have potential applications in various catalytic transformations, most notably in the cyclotrimerization of alkynes. The electronic and steric properties of the ethynylnaphthalene ligand can influence the activity and selectivity of the metal catalyst.

Regioselective Cyclotrimerization of Aryl Alkynes

The transition-metal-catalyzed [2+2+2] cyclotrimerization of alkynes is a powerful and atom-economical method for the synthesis of substituted benzene derivatives. nih.govacs.org The regioselectivity of this reaction, leading to either 1,2,4- or 1,3,5-trisubstituted benzenes, is a key challenge and can be controlled by the choice of catalyst and reaction conditions.

While the direct use of this compound as a ligand in reported catalytic systems for alkyne cyclotrimerization is not prevalent, studies on related systems provide valuable insights. Cobalt, rhodium, and ruthenium complexes are known to be effective catalysts for this transformation. acs.orgresearchgate.netresearchgate.net

A polymer-supported cobalt(II) catalyst has been shown to be highly selective for the formation of 1,3,5-triarylbenzenes from terminal aryl alkynes. nih.govacs.org This system is effective for a range of aryl alkynes, including those with halogen substituents. For example, 1-chloro-4-ethynylbenzene undergoes cyclotrimerization to the corresponding 1,3,5-trichlorophenylbenzene derivative in good yield. nih.gov

Rhodium-catalyzed cyclotrimerization of alkynes has also been extensively studied. Cationic rhodium(I) complexes can catalyze the cyclotrimerization of yndiamides with alkynes. nih.gov Furthermore, rhodium catalysts have been employed in the cyclodimerization of arylalkynes to produce naphthalene (B1677914) derivatives. researchgate.netnih.gov

Ruthenium complexes, such as those containing a naphthalene ligand, have also been demonstrated to catalyze the cyclotrimerization of various alkynes, affording tricyclic aromatic compounds in good yields. researchgate.net

The presence of both a chloro and an ethynyl (B1212043) group on the naphthalene scaffold of this compound suggests that its metal complexes could be interesting candidates for catalyzing the cyclotrimerization of functionalized alkynes, potentially influencing the regioselectivity of the reaction through electronic and steric effects.

Table 3: Examples of Regioselective Cyclotrimerization of Functionalized Aryl Alkynes

Catalyst SystemAlkyne SubstrateProductRegioisomerYield (%)
Polymer-Supported Co(II)1-Chloro-4-ethynylbenzene1,3,5-Tris(4-chlorophenyl)benzene1,3,5-61
Polymer-Supported Co(II)1-Bromo-4-ethynylbenzene1,3,5-Tris(4-bromophenyl)benzene1,3,5-66
[CpRu(C10H8)]+Phenylacetylene1,2,4- and 1,3,5-TriphenylbenzeneMixture-
RhCl3-Aliquat® 3361-Phenyl-1-propyne1,2,4-Triphenyl-3,5,6-trimethylbenzene1,2,4--

Note: This table presents data for the cyclotrimerization of various aryl alkynes to illustrate the scope of the reaction. The specific catalytic performance of a this compound-metal complex would require experimental verification.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 6 Ethynylnaphthalene and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-Chloro-6-ethynylnaphthalene. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of the proton and carbon signals can be achieved, confirming the connectivity and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR Analysis for Structural Confirmation

The ¹H NMR spectrum of this compound provides distinct signals that confirm the identity and substitution pattern of the naphthalene (B1677914) core. The spectrum is expected to show signals in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the six protons on the naphthalene ring system, and a characteristic singlet in the alkyne region (δ 3.0-3.5 ppm) for the ethynyl (B1212043) proton.

The substitution at the C2 and C6 positions leads to a specific splitting pattern for the aromatic protons. The protons on each ring of the naphthalene system (H-1, H-3, H-4 and H-5, H-7, H-8) would form distinct spin systems. For instance, H-1 and H-3 would appear as singlets or narrow doublets due to their relationship with the chloro-substituted carbon. H-4 would likely be a doublet, coupled to H-3. Similarly, H-5 and H-7 would be influenced by the ethynyl group. The precise assignment of these protons is greatly aided by 2D NMR techniques. tandfonline.com The integration of these signals would confirm the presence of seven protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-1~7.8-8.0s or d
H-3~7.5-7.7d
H-4~7.8-8.0d
H-5~7.9-8.1s or d
H-7~7.6-7.8dd
H-8~7.9-8.1d
Ethynyl-H~3.1-3.3s

Note: Predicted values are based on standard substituent effects on naphthalene systems. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The proton-decoupled ¹³C NMR spectrum provides direct evidence for the carbon skeleton of the molecule. For this compound, twelve distinct signals are expected, corresponding to the ten carbons of the naphthalene ring and the two carbons of the ethynyl group.

The chemical shifts of the carbon atoms are influenced by the attached functional groups. The carbon atom bonded to the chlorine (C-2) is expected to be deshielded and appear at a characteristic chemical shift. The two carbons of the ethynyl group have highly characteristic shifts, typically with the terminal carbon (≡C-H) appearing around δ 83 ppm and the internal carbon (Ar-C≡) appearing around δ 80 ppm. The remaining aromatic carbons appear in the typical range of δ 120-135 ppm. bhu.ac.incompoundchem.com Quaternary carbons (C-2, C-6, C-4a, C-8a) can be distinguished from protonated carbons by their generally weaker signal intensity or through advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1~128-130
C-2~133-135
C-3~126-128
C-4~129-131
C-4a~132-134
C-5~128-130
C-6~120-122
C-7~129-131
C-8~127-129
C-8a~133-135
Ar-C ≡CH~83-85
Ar-C≡C H~78-80

Note: Predicted values are based on standard substituent effects on naphthalene systems. Actual values may vary depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, NOE) for Assignment

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for the definitive assignment of all proton and carbon signals, especially in complex aromatic systems. nih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is crucial for identifying protons that are coupled to each other (typically on adjacent carbons). slideshare.net For this compound, COSY would show cross-peaks connecting H-3 with H-4, and H-7 with H-8, confirming their positions relative to each other within the naphthalene rings. This allows for the unambiguous tracing of the proton connectivity around each ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgyoutube.com This is particularly useful for confirming the substitution pattern on the naphthalene ring. For instance, a NOE cross-peak between H-4 and H-5, and between H-1 and H-8, would confirm their peri relationship across the bay region of the naphthalene core. nih.gov This spatial information complements the bonding information from COSY to build a complete structural picture.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of this compound, particularly for verifying its presence and purity in a reaction mixture. nih.govresearchgate.net In this technique, the compound is first passed through a GC column, where it is separated from other components based on its volatility and interaction with the column's stationary phase. It elutes at a characteristic retention time.

Upon exiting the GC, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum displays the mass-to-charge (m/z) ratio of the intact molecular ion and various fragment ions. For this compound (C₁₂H₇Cl), the mass spectrum would be expected to show:

A molecular ion peak (M⁺) at m/z 186.

A characteristic M+2 isotope peak at m/z 188, with an intensity of approximately one-third of the M⁺ peak. This distinctive 3:1 ratio is a definitive indicator of the presence of a single chlorine atom. miamioh.eduwhitman.edu

Fragment ions resulting from the loss of stable neutral molecules or radicals. Common fragmentation pathways for this molecule would include the loss of a chlorine atom (M-35) to give a peak at m/z 151, or the loss of an ethynyl radical (M-25) to give a peak at m/z 161.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a compound's mass, typically to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental formula. nih.gov

The theoretical exact mass of the most abundant isotopologue of this compound, C₁₂H₇³⁵Cl, is calculated to be 186.0236 g/mol . An experimental HRMS measurement yielding a value extremely close to this theoretical mass (e.g., 186.0235) would confirm the molecular formula C₁₂H₇Cl, distinguishing it from other potential compounds with the same nominal mass but different elemental compositions. colorado.edu This technique is invaluable for confirming the identity of newly synthesized compounds and for the characterization of unknown adducts.

Computational and Theoretical Studies on Halogenated Ethynylnaphthalene Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the molecular properties of 2-Chloro-6-ethynylnaphthalene. Methods like Density Functional Theory (DFT) are widely used to obtain accurate results for optimized structures, charge transport properties, and vibrational frequencies for medium to large molecular systems. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for calculating the electronic excitation energies of molecules. rsc.orgrsc.org Unlike vertical excitation energies, which correspond to an instantaneous transition from the ground-state geometry, adiabatic excitation energies represent the energy difference between the relaxed ground state and the relaxed first excited state. Performance benchmarks of various DFT functionals have been conducted to improve the accuracy of these predictions against experimental values. nih.govresearchgate.netnih.gov For core-substituted naphthalene (B1677914) diimides, global hybrid (GH) and range-separated hybrid (RSH) functionals have shown good performance in computing vertical excitation energies. nih.govresearchgate.netnih.gov

Vibrational analysis, typically performed using DFT methods such as B3LYP, provides information about the characteristic vibrational modes of the molecule. researchgate.net A systematic analysis of the vibrational spectra of naphthalene and its derivatives allows for the assignment of specific frequencies to the stretching and bending of bonds like C-H, C-C, C≡C, and C-Cl. researchgate.netifo.lviv.ua The theoretical vibrational frequencies are often scaled to better match experimental data obtained from FT-IR and Raman spectroscopy. researchgate.net

Table 1: Calculated Vibrational Frequencies for a Representative Halogenated Ethynylnaphthalene System.
Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(C-H) aromatic3100-3000Aromatic C-H stretching
ν(C≡C)2150-2100Ethynyl (B1212043) C≡C stretching
ν(C-C) aromatic1600-1450Aromatic ring C-C stretching
δ(C-H)1200-1000In-plane C-H bending
ν(C-Cl)800-600C-Cl stretching

For molecules with rotatable bonds, such as the ethynyl group in this compound, conformational analysis is crucial for understanding their potential shapes and relative stabilities. The rotation of the ethynyl group around the C-C single bond connecting it to the naphthalene ring gives rise to different conformers. Theoretical calculations can predict the lowest energy conformations and the energy barriers to rotation. researchgate.net

DFT calculations are employed to determine the molecular geometries and internal rotational barriers. nih.gov For a molecule like this compound, two principal planar conformers could be considered, depending on the orientation of the ethynyl C-H bond relative to the chloro substituent. The energy difference between these conformers and the height of the rotational barrier can be calculated to understand the molecule's flexibility and conformational preferences at different temperatures. researchgate.net

Table 2: Theoretical Conformational Analysis of a Representative Halogenated Ethynylnaphthalene.
ConformerRelative Energy (kcal/mol)Description
Planar Conformer A0.00Most stable conformer
Planar Conformer B0.75Less stable conformer
Transition State (Perpendicular)2.50Rotational barrier between conformers

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating the complex mechanisms of chemical reactions, including those involving C-H bond activation and alkyne insertions, which are key transformations for functionalizing aromatic scaffolds like naphthalene. nih.govresearchgate.net

Transition metal-catalyzed C-H bond activation is a powerful strategy for the direct functionalization of otherwise inert C-H bonds. rsc.org The naphthalene scaffold presents multiple C-H bonds, and achieving regioselectivity is a significant challenge. researchgate.netanr.fracs.org Computational studies using DFT can map out the entire catalytic cycle, identifying key intermediates and transition states. acs.org These calculations help explain the observed regioselectivity by comparing the activation barriers for C-H activation at different positions on the naphthalene ring (e.g., ortho vs. peri positions). The mechanism often involves steps such as oxidative addition of the catalyst, C-H metalation through a concerted metalation-deprotonation pathway, and subsequent reductive elimination to yield the functionalized product.

The insertion of alkynes into metal-carbon or metal-hydride bonds is a fundamental step in many catalytic cycles for synthesizing complex organic molecules. DFT calculations can reveal the steric and electronic parameters that control the regioselectivity of these cycloaddition and insertion reactions. nih.gov For a substituted naphthalene like this compound, the regioselectivity of alkyne insertion would be influenced by the electronic effects of the chloro and ethynyl groups, as well as steric hindrance. By calculating the energies of the transition states for the different possible insertion pathways, researchers can predict the major product of the reaction.

Table 3: Representative Calculated Activation Energies for a Transition Metal-Catalyzed C-H Functionalization Pathway.
Reaction StepTransition StateCalculated Activation Energy (kcal/mol)
C-H Activation at C5TS122.5
C-H Activation at C7TS225.0
Alkyne InsertionTS315.2
Reductive EliminationTS412.8

Molecular Docking and Interaction Energy Assessments in Chemical Contexts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. academie-sciences.fr It is widely used in drug design to understand how a ligand, such as a naphthalene derivative, might interact with the active site of a protein target. researchgate.netijsrp.org

The process involves placing the ligand in various conformations within the protein's binding site and calculating a scoring function, often representing the binding free energy. academie-sciences.frnih.gov Lower scores typically indicate more favorable binding. The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.gov For a compound like this compound, docking studies could predict its binding affinity and mode of interaction with a relevant biological target, such as a cytochrome P450 enzyme or a kinase, providing a rationale for its potential biological activity. ijsrp.org

Table 4: Illustrative Molecular Docking Results of a Naphthalene-Based Inhibitor with a Protein Target (PDB ID: 2HI4). ijsrp.org
ParameterValue
Binding Energy (kcal/mol)-8.5
Hydrogen Bond InteractionsSER 122
ASN 312
Hydrophobic Interactions (Residues)PHE 226
PHE 256
LEU 382
π-π Stacking InteractionsPHE 125

Applications in Advanced Materials Science Focus on Chemical Role and Synthesis of Functional Materials

Role as Building Blocks for Optoelectronic Materials

The distinct architecture of 2-Chloro-6-ethynylnaphthalene makes it an invaluable building block for the synthesis of optoelectronic materials. The naphthalene (B1677914) unit offers a rigid and planar π-conjugated system, which is essential for charge transport, a critical characteristic for semiconductor applications. The ethynyl (B1212043) group serves as a highly reactive site, enabling the extension of this π-conjugation through various coupling reactions, such as Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings. This facility for modification allows for the precise tuning of the electronic properties of the resulting materials.

Furthermore, the presence of the chloro substituent provides an additional site for functionalization. This allows for the introduction of various organic moieties, which can influence the material's solubility, morphology, and intermolecular interactions. The ability to systematically modify the structure of this compound-derived materials is crucial for optimizing their performance in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

A summary of the key structural features of this compound and their relevance to optoelectronic materials is presented in the table below.

Structural FeatureRole in Optoelectronic Materials
Naphthalene CoreProvides a rigid, planar, and π-conjugated system for efficient charge transport.
Ethynyl GroupActs as a reactive site for extending π-conjugation and forming larger molecular or polymeric structures.
Chloro SubstituentOffers a secondary site for functionalization to tune solubility, morphology, and intermolecular interactions.

Integration into Fluorescent Probes and Sensors

Naphthalene derivatives are well-regarded for their fluorescent properties, and this compound is no exception. nih.gov Its inherent fluorescence can be modulated by introducing specific recognition units onto its structure. The ethynyl and chloro groups serve as convenient handles for the covalent attachment of moieties that can selectively interact with specific analytes, such as metal ions, anions, or biologically relevant molecules.

Upon binding of the target analyte, the electronic structure of the fluorescent probe is perturbed, leading to a discernible change in its fluorescence emission. This change can manifest as an enhancement ("turn-on"), a quenching ("turn-off"), or a shift in the emission wavelength (ratiometric sensing). The design and synthesis of such probes are guided by principles of photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET). The versatility of this compound allows for the rational design of a wide array of fluorescent probes with high sensitivity and selectivity for various analytical applications.

Precursors for Polymeric Structures with Defined Properties

The ethynyl functionality of this compound makes it an excellent monomer for the synthesis of novel polymeric structures. Through polymerization reactions such as alkyne metathesis or oxidative coupling, polymers with extended π-conjugated backbones can be prepared. These polymers, often referred to as poly(arylene ethynylene)s, are of significant interest due to their unique electronic and optical properties.

The properties of the resulting polymers can be precisely controlled by the choice of co-monomers and the polymerization conditions. The incorporation of the 2-chloro-6-naphthalene unit into the polymer backbone imparts specific characteristics, including enhanced thermal stability and distinct photophysical behavior. Furthermore, the chloro group can be post-polymerizationally modified to introduce additional functionalities, leading to materials with tailored properties for applications in areas such as chemical sensing, catalysis, and advanced coatings.

Development of π-Extended Conjugated Systems for Photonic Applications

The development of materials with tailored photonic properties is a key area of research in materials science. The ability of this compound to form extended π-conjugated systems makes it a promising candidate for such applications. beilstein-journals.org Through synthetic strategies that involve the coupling of the ethynyl group, it is possible to create larger, well-defined molecular architectures with extensive delocalization of π-electrons.

These π-extended systems often exhibit strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum, making them suitable for applications in photonics. These can include roles as active components in nonlinear optical (NLO) materials, two-photon absorption (TPA) dyes, and organic lasers. The precise control over the length and composition of the conjugated system, facilitated by the versatile reactivity of this compound, is critical for tuning the photonic response of these advanced materials.

Interactions in Chemical Systems and Reaction Environments

Ligand-Protein Interactions in Enzymatic Systems

The lipophilic, polycyclic aromatic structure of 2-Chloro-6-ethynylnaphthalene suggests it is a likely substrate for xenobiotic-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govnih.govresearchgate.net The interactions of the closely related compound, 2-ethynylnaphthalene, with these enzymes have been studied, providing a model for the potential behavior of its chlorinated analogue.

When a ligand binds to the active site of a cytochrome P450 enzyme, it can cause a characteristic shift in the enzyme's UV-visible absorption spectrum. researchgate.net The binding of substrates typically displaces a water molecule coordinated to the heme iron, shifting the spin state from low-spin to high-spin. This results in a "Type I" difference spectrum, characterized by an absorption maximum around 390 nm and a minimum near 420 nm. researchgate.net

Studies on the parent compound, 2-ethynylnaphthalene, show that it interacts with P450 enzymes to induce these Type I binding spectra. This indicates that the molecule binds to the active site of the enzyme as a substrate. While specific data for this compound is not available, the addition of a chloro group is unlikely to change this fundamental binding mode, although it may alter the binding affinity (Kd) and the magnitude of the spectral change.

Table 1: General Characteristics of Ligand-Induced P450 Binding Spectra

Spectral Type Typical Ligand Heme Iron Spin State Change Absorption Maximum (Peak) Absorption Minimum (Trough)
Type I Substrates (e.g., 2-ethynylnaphthalene) Low-spin to High-spin ~385-390 nm ~420 nm

| Type II | Inhibitors with N, S, O heteroatoms | Coordination to heme iron | ~425-435 nm | ~390-410 nm |

This table is based on general principles of P450 spectroscopy. researchgate.netnih.gov

Cytochrome P450 enzymes catalyze the oxidation of a vast array of substrates. mdpi.com For aryl acetylenes like 2-ethynylnaphthalene, the oxidation pathway is of particular interest as it often leads to mechanism-based inactivation of the enzyme. nih.gov

The primary oxidation event occurs at the carbon-carbon triple bond. The P450 enzyme transfers an activated oxygen atom to the ethynyl (B1212043) group, which is thought to generate a highly reactive ketene (B1206846) intermediate. nih.gov This ketene is a potent electrophile that can then react with nucleophilic residues within the enzyme's active site, forming a covalent bond and irreversibly inactivating the enzyme. nih.gov 2-Ethynylnaphthalene has been specifically shown to inactivate CYP2B1 through this mechanism, leading to covalent binding of the molecule to the protein. nih.gov

Given this mechanism, it is highly probable that this compound would undergo a similar oxidation of its ethynyl group. The presence of the chloro substituent on the naphthalene (B1677914) ring could potentially open up additional metabolic pathways, such as aromatic hydroxylation or epoxidation, which are common for halogenated polycyclic aromatic hydrocarbons. nih.govnih.gov The ultimate metabolic fate would depend on the specific P450 isoform and the positioning of the substrate within the active site.

Catalyst-Substrate Interactions in Organic Transformations

The structure of this compound features two key functional groups for metal-catalyzed cross-coupling reactions: an aryl chloride and a terminal alkyne. This dual reactivity makes it a versatile building block in organic synthesis. The interactions are typically centered around a palladium catalyst. nih.govrsc.org

The generally accepted mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

Aryl Chloride Reactivity (e.g., Sonogashira, Suzuki, Heck couplings): The carbon-chlorine bond can undergo oxidative addition to a low-valent palladium(0) complex. This is often the rate-determining step. The resulting aryl-palladium(II) complex is then poised to react with a suitable coupling partner. For instance, in a Sonogashira coupling, this intermediate would react with a copper(I) acetylide (formed from a different terminal alkyne), followed by reductive elimination to form a new carbon-carbon bond.

Terminal Alkyne Reactivity (e.g., Sonogashira coupling): The terminal alkyne C-H bond is acidic and can be deprotonated, typically by a base in the presence of a copper(I) co-catalyst, to form a copper acetylide. This nucleophile can then attack an aryl-palladium(II) complex (generated from a different aryl halide) in the transmetalation step of a Sonogashira coupling.

Therefore, this compound can act as either the electrophilic partner (via its C-Cl bond) or the nucleophilic partner (via its C≡C-H bond) in these powerful synthetic transformations. nih.gov

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction Name Reactive Site on this compound Coupling Partner Example Resulting Bond
Sonogashira Coupling Aryl Chloride (C-Cl) Phenylacetylene Naphthyl-Alkyne
Sonogashira Coupling Terminal Alkyne (C≡C-H) Iodobenzene Alkyne-Aryl
Suzuki Coupling Aryl Chloride (C-Cl) Phenylboronic acid Naphthyl-Aryl
Heck Coupling Aryl Chloride (C-Cl) Styrene (B11656) Naphthyl-Alkenyl

| Buchwald-Hartwig Amination | Aryl Chloride (C-Cl) | Aniline | Naphthyl-Amine |

Solvent and Media Effects on Reactivity and Selectivity

The choice of solvent is critical in controlling the outcome of chemical reactions involving this compound. The solvent can influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.

In the context of the palladium-catalyzed cross-coupling reactions mentioned above, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (B95107) (THF) are commonly employed. These solvents are effective at dissolving the organometallic catalyst complexes and organic substrates. Their polarity can help to stabilize charged intermediates and transition states that may form during the catalytic cycle, such as the oxidative addition step, potentially increasing the reaction rate.

For enzymatic reactions, the "solvent" is the aqueous environment of the cell and the highly structured, water-excluding active site of the enzyme. The precise architecture of the active site governs the substrate's orientation, dictating the regioselectivity and stereoselectivity of the oxidation, a level of control that is difficult to achieve with conventional solvents.

Furthermore, solvatochromic effects, where the absorption spectrum of a molecule shifts depending on the polarity of the solvent, can be expected for a conjugated system like this compound. iaea.org The interaction between the solvent's dipole moment and the molecule's ground and excited state dipole moments can provide insight into the electronic distribution within the naphthalene system.

Future Research Directions for Halogenated Ethynylnaphthalene Compounds

Exploration of Novel Synthetic Methodologies

While the Sonogashira coupling reaction is a well-established and versatile method for the synthesis of ethynyl-substituted aromatic compounds, future research should focus on the development of more efficient, sustainable, and regioselective synthetic routes for halogenated ethynylnaphthalenes. A plausible and efficient method for the synthesis of 2-Chloro-6-ethynylnaphthalene is the Sonogashira coupling of a dihalogenated naphthalene (B1677914) precursor, such as 2,6-dichloronaphthalene or 2-chloro-6-iodonaphthalene, with a suitable acetylene source like trimethylsilylacetylene, followed by deprotection. The higher reactivity of the iodine or bromine substituent in Sonogashira coupling would allow for regioselective introduction of the ethynyl (B1212043) group, leaving the chloro substituent intact.

Key areas for exploration include:

Catalyst Development: Investigating novel palladium, copper, or other transition metal catalyst systems to improve reaction yields, reduce catalyst loading, and enhance tolerance to various functional groups.

Green Chemistry Approaches: Developing synthetic protocols that utilize environmentally benign solvents, lower reaction temperatures, and minimize the generation of hazardous byproducts.

Alternative Coupling Strategies: Exploring alternative cross-coupling reactions beyond the Sonogashira coupling to provide access to a wider range of halogenated ethynylnaphthalene isomers and derivatives.

Flow Chemistry Synthesis: Adapting synthetic routes to continuous flow processes could offer advantages in terms of scalability, safety, and process control for the production of these compounds.

Design and Synthesis of Advanced Multi-Functional Derivatives

The true potential of this compound and its analogs lies in their use as building blocks for more complex, multi-functional molecules. The presence of both a reactive ethynyl group and a halogen atom provides orthogonal handles for sequential functionalization.

Future research should focus on:

Oligomers and Polymers: The ethynyl group serves as an excellent monomer for the synthesis of conjugated polymers and oligomers. These materials are expected to possess interesting electronic and photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nbinno.com

Dendrimers and Macromolecules: Utilizing this compound as a core or branching unit for the construction of dendrimers and other complex macromolecular architectures. nbinno.com These structures could find applications in drug delivery, sensing, and catalysis.

Donor-Acceptor Systems: The naphthalene core can be functionalized with electron-donating or electron-withdrawing groups to create donor-acceptor molecules with tailored optoelectronic properties for applications in nonlinear optics and organic electronics.

Molecular Probes: The rigid naphthalene scaffold combined with the versatile ethynyl group makes these compounds promising candidates for the development of fluorescent probes for the detection of ions, small molecules, or biological macromolecules.

Investigation of New Catalytic Transformations

The ethynyl group in this compound is a versatile functional group that can participate in a wide array of catalytic transformations. Future research should explore new catalytic reactions to further expand the synthetic utility of this compound.

Potential areas of investigation include:

Cycloaddition Reactions: Investigating [2+2+2] and [3+2] cycloaddition reactions to construct complex polycyclic and heterocyclic systems. These reactions can lead to the formation of novel molecular frameworks with unique three-dimensional structures.

Metathesis Reactions: Exploring enyne metathesis and other alkyne metathesis reactions to synthesize larger conjugated systems and polymers.

Hydrofunctionalization Reactions: Developing new catalytic methods for the selective hydroamination, hydrothiolation, and hydrophosphination of the ethynyl group to introduce heteroatoms and create new functional materials.

C-H Activation: Utilizing the chloro- and ethynyl-substituted naphthalene scaffold in C-H activation reactions to achieve direct and efficient functionalization of the aromatic core.

Advanced Spectroscopic Probes and Mechanistic Insights

A deeper understanding of the structure-property relationships of halogenated ethynylnaphthalene compounds requires the use of advanced spectroscopic techniques and computational modeling.

Future research efforts should include:

Ultrafast Spectroscopy: Employing time-resolved spectroscopic techniques to probe the excited-state dynamics of these molecules and their derivatives to understand the fundamental processes governing their photophysical properties.

Solid-State NMR: Utilizing solid-state NMR spectroscopy to characterize the packing and intermolecular interactions of these compounds in the solid state, which is crucial for their application in organic electronics.

Computational Modeling: Performing high-level quantum chemical calculations to predict the electronic structure, optical properties, and reactivity of new derivatives. This can guide the rational design of molecules with desired functionalities.

In-situ Spectroscopic Studies: Developing methods for the in-situ spectroscopic monitoring of reactions involving this compound to gain a better understanding of reaction mechanisms and identify transient intermediates. The study of related ethynylnaphthalene compounds has been of interest in astrochemistry, suggesting the potential for these molecules to be observed in interstellar environments. oup.comoup.com

Expanding Applications in Emerging Materials Technologies

The unique combination of a rigid aromatic core, a reactive ethynyl group, and a halogen substituent makes this compound a promising platform for the development of materials for a variety of emerging technologies.

Future research should target the following areas:

Organic Semiconductors: The extended π-conjugation of ethynylnaphthalene derivatives makes them promising candidates for use as active materials in organic thin-film transistors and other electronic devices. nbinno.com

Molecular Wires and Switches: The linear, rigid structure of oligomers and polymers derived from this compound could enable their use as molecular wires for charge transport in nanoelectronic devices. google.com The electronic properties of these molecules can be tuned by external stimuli, making them potential candidates for molecular switches. google.com

Sensors and Biosensors: Functionalization of the ethynyl group with recognition elements could lead to the development of selective chemosensors and biosensors for environmental monitoring and medical diagnostics. google.com

Self-Assembled Materials: The planar structure of the naphthalene core can promote π-π stacking interactions, leading to the formation of ordered self-assembled monolayers and other supramolecular structures with applications in surface modification and nanotechnology.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and other halogenated ethynylnaphthalene compounds, paving the way for the development of new materials and technologies with significant societal impact.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Chloro-6-ethynylnaphthalene with high purity?

  • Answer : The compound can be synthesized via Friedel-Crafts acylation followed by alkyne functionalization. Key steps include:

  • Step 1 : Chlorination of naphthalene derivatives using AlCl₃ as a catalyst under controlled temperatures (40–60°C) to minimize side reactions .
  • Step 2 : Introduction of the ethynyl group via Sonogashira coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and a copper co-catalyst in anhydrous THF .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity. GC-MS is less effective due to limited volatility of naphthalene derivatives .

Q. How should researchers design analytical protocols to distinguish this compound from structurally similar contaminants?

  • Answer : Employ tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to isolate unique fragmentation patterns. Key identifiers include:

  • Molecular ion peak : m/z 212.06 (C₁₂H₈Cl⁺).
  • Characteristic fragments : Loss of Cl⁻ (m/z 177.08) and ethynyl group (m/z 163.05) .
  • Cross-Validation : Compare retention times and spectral data against certified reference standards (e.g., environmental analysis-grade 2-Chloronaphthalene ).

Intermediate Research Questions

Q. What experimental strategies mitigate bias in toxicity studies of this compound?

  • Answer : Follow the Risk of Bias (RoB) framework from the Toxicological Profile for Naphthalene Derivatives :

  • Randomization : Administer doses via stratified randomization to animal cohorts to control for weight/age variability.
  • Blinding : Use double-blind protocols for histological assessments (e.g., liver necrosis scoring).
  • Confidence Rating : Classify studies as "High Confidence" only if all RoB criteria (e.g., dose randomization, outcome reporting) are met .

Q. How can researchers assess the environmental partitioning of this compound in aquatic systems?

  • Answer : Conduct phase-distribution experiments using:

  • Sediment-Water Partitioning : Measure log Kₒc (organic carbon-water coefficient) via batch equilibrium tests (OECD Guideline 106).
  • Bioaccumulation : Use OECD 305 guidelines with zebrafish models, analyzing liver and adipose tissue via GC-ECD .
  • Degradation : Monitor photolytic degradation under UV light (λ = 254 nm) with LC-MS quantification of byproducts (e.g., hydroxylated derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Answer : Apply empirical falsification principles :

  • Triangulation : Compare cytotoxicity data across multiple cell lines (e.g., HepG2 vs. HEK293) and assay types (MTT vs. LDH release).
  • Mechanistic Validation : Use siRNA knockdown to confirm target specificity (e.g., CYP450 enzyme inhibition) .
  • Meta-Analysis : Pool datasets using random-effects models to account for inter-study variability (e.g., IC₅₀ ranges of 12–45 µM in cancer cell lines) .

Q. How can computational modeling optimize the synthesis of this compound derivatives for medicinal applications?

  • Answer : Use DFT (Density Functional Theory) to:

  • Predict Reactivity : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the naphthalene ring .
  • Solvent Optimization : Simulate solvent effects (e.g., toluene vs. DCM) on reaction kinetics using COSMO-RS models .
  • Docking Studies : Screen derivatives against target proteins (e.g., EGFR kinase) to prioritize synthesis of high-affinity analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.